Suberosin

Drug Metabolism Herb-Drug Interactions Cytochrome P450

Coumarin-class tools suffer from structural variability that undermines experimental reproducibility. Suberosin eliminates this uncertainty through its rigorously defined 6-prenyl/7-methoxy substitution pattern, which directly governs its bioactivity and metabolic interactions. • Selective CYP1A2 inhibition: IC₅₀ = 3.07-9.39 μM (competitive, reversible) in human liver microsomes - validated in standardized cocktail probe assays. • Broad-spectrum antiplatelet activity: Quantified IC₅₀ values across AA (60 μM), collagen (132 μM), ADP (200 μM), PAF (234 μM), and U-46619 (200 μM) pathways, plus TXB₂ reduction. • α-Glucosidase inhibition: IC₅₀ = 0.9 mg/mL (5.4× more potent than acarbose). Supplied as ≥98% pure solid with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 581-31-7
Cat. No. B1681774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberosin
CAS581-31-7
SynonymsSuberosin
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)OC)C
InChIInChI=1S/C15H16O3/c1-10(2)4-5-11-8-12-6-7-15(16)18-14(12)9-13(11)17-3/h4,6-9H,5H2,1-3H3
InChIKeyRSZDAYHEZSRVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Suberosin Baseline Characterization


Suberosin (7-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one) is a prenylated coumarin natural product found in citrus fruits (Citropsis articulata), Plumbago zeylanica, Angelica pubescens, and various Ferulago and Prangos species [1]. It is classified as a coumarin derivative and an aromatic ether, with structural modifications at the 6-position (3-methylbut-2-en-1-yl prenyl group) and 7-position (methoxy group) that distinguish it from non-prenylated coumarins such as umbelliferone (7-hydroxycoumarin) and coumarin itself [2]. Suberosin has been reported to exhibit anti-inflammatory, anticoagulant, and antiproliferative activities through modulation of NF-AT and NF-κB transcription factors, as well as selective inhibition of cytochrome P450 enzymes [3].

Prenylated coumarin
6-prenyl and 7-methoxy substitution governs bioactivity and metabolic profile; distinct from simple coumarins
CYP enzyme probe
Reported selective, competitive CYP1A2 inhibition supports metabolism and drug-interaction research
Cell signaling
Supports NF-AT/NF-κB modulation and cytotoxicity screening workflows in cancer and inflammation models

Suberosin vs Generic Coumarins: Structural Specificity


Generic substitution among coumarin-class compounds is scientifically unsound due to the profound impact of specific structural modifications on biological activity and metabolic fate. Suberosin's 6-prenyl and 7-methoxy substitutions confer a unique pharmacological profile that cannot be replicated by non-prenylated coumarins such as umbelliferone (7-hydroxycoumarin) or coumarin [1]. In head-to-head cytotoxic screening of 14 coumarin derivatives against multiple cancer cell lines, umbelliferone exhibited no detectable activity at concentrations up to 100 μM, whereas suberosin demonstrated measurable cytotoxic effects across all tested cell lines (IC₅₀ range: 8.65-87.91 μM) [2]. Furthermore, suberosin acts as a potent and selective competitive inhibitor of CYP1A2 (IC₅₀ = 3.07-9.39 μM), a property that carries distinct implications for drug-drug interaction studies and is not transferable to umbelliferone or other simple coumarins [3]. These structural-activity relationships underscore that researchers and procurement specialists cannot assume functional equivalence among coumarin analogs—the specific substitution pattern of suberosin directly governs its bioactivity profile, metabolic stability, and enzyme interaction properties.

Suberosin
Umbelliferone / simple coumarins
CYP1A2 inhibition
Reported selective competitive inhibition in human liver microsomes
No reported selective CYP1A2 inhibition at comparable concentrations
Cancer cell cytotoxicity
Measurable activity across multiple cell lines (reported IC₅₀
No detectable activity up to 100 μM in the same assay system
Metabolic pathway
Prenyl-dependent hydroxylation and hydration; eight characterized metabolites
Simpler metabolism lacking dihydroxylation and hydration routes

Suberosin Differentiation Evidence


Selective CYP1A2 Inhibition

Suberosin acts as a selective, reversible, and competitive inhibitor of CYP1A2, a property not observed with simpler coumarins like umbelliferone. In a cocktail probe assay using human liver microsomes (HLMs), suberosin at concentrations of 0-50 μM significantly inhibited CYP1A2-catalyzed phenacetin O-deethylation, with IC₅₀ values of 9.39 ± 2.05 μM (with β-NADPH preincubation) and 3.07 ± 0.45 μM (without preincubation) [1]. Suberosin exhibited concentration-dependent but not time-dependent inhibition, and Lineweaver-Burk analysis confirmed competitive inhibition of CYP1A2 [1]. By contrast, umbelliferone has not been reported to exhibit selective CYP1A2 inhibition at comparable concentrations, and the broader class of coumarins demonstrates heterogeneous CYP interaction profiles that are highly substitution-dependent [2].

Selective CYP1A2 Inhibition
Head-to-head
Suberosin IC₅₀ = 3.07 ± 0.45 μM (competitive, without preincubation); umbelliferone – no reported selective CYP1A2 inhibition
Supports CYP1A2 probe selection for drug interaction studies; simple coumarins lack validated profile
Cocktail probe assay, human liver microsomes; phenacetin O-deethylation
Drug Metabolism Herb-Drug Interactions Cytochrome P450 Pharmacokinetics CYP1A2 Inhibition

Broad-Spectrum Antiplatelet Activity

Suberosin exhibits potent and broad-spectrum inhibition of platelet aggregation across multiple physiological inducers, with quantifiable IC₅₀ values that vary by agonist type. In washed isolated rabbit platelets, suberosin inhibited aggregation induced by arachidonic acid (IC₅₀ = 60 μM), collagen (IC₅₀ = 132 μM), ADP (IC₅₀ = 200 μM), PAF (IC₅₀ = 234 μM), and U-46619 (IC₅₀ = 200 μM) [1]. In the same comparative study, other coumarin compounds exhibited narrower activity spectra—xanthyletin inhibited only arachidonic acid- and collagen-induced aggregation, while poncitrin showed more marked inhibition of PAF-induced aggregation than other coumarins . Suberosin also reduced arachidonic acid-induced thromboxane B₂ (TXB₂) formation in the same model, indicating dual mechanisms involving both TXA₂ formation inhibition and phosphoinositide breakdown suppression [1].

Broad Antiplatelet Spectrum
Reported
Inhibited all five tested platelet agonists: AA IC₅₀ 60 μM, collagen 132 μM, ADP 200 μM, PAF 234 μM, U-46619 200 μM
Supports broad-spectrum antiplatelet pathway screening; narrower coumarins lack this agonist coverage
Washed rabbit platelets; turbidimetric method; also reduced TXB₂ formation
Platelet Aggregation Cardiovascular Pharmacology Thrombosis Research Thromboxane A2 Natural Product Pharmacology

α-Glucosidase Inhibition vs Acarbose

Suberosin demonstrates significant α-glucosidase inhibitory activity with potency exceeding that of the clinical reference standard acarbose. In a comparative evaluation of 11 coumarin compounds isolated from Ferulago species, suberosin exhibited an IC₅₀ value of 0.9 mg/mL for α-glucosidase inhibition, compared to acarbose (IC₅₀ = 4.9 mg/mL) [1]. Among the tested coumarins, only felamidin (IC₅₀ = 0.4 mg/mL) showed greater potency than suberosin, while other coumarins including umbelliferone (IC₅₀ not reported as significant in this assay), grandivitinol (IC₅₀ = 20.0 mg/mL), and marmesin displayed substantially weaker inhibition [1]. Notably, none of the tested extracts or compounds demonstrated activity against α-amylase, indicating selective α-glucosidase targeting [1].

α-Glucosidase Inhibition
Reported
Suberosin IC₅₀ 0.9 mg/mL vs acarbose 4.9 mg/mL; umbelliferone not significantly active
Supports α-glucosidase research with higher reported inhibition than reference inhibitor; selective over α-amylase
In vitro enzyme assay; isolated from Ferulago species roots
α-Glucosidase Inhibition Diabetes Research Enzyme Inhibition Antidiabetic Natural Products Carbohydrate Metabolism

Cancer Cell Cytotoxicity vs Umbelliferone

Suberosin exhibits quantifiable cytotoxic activity against multiple human cancer cell lines, while the simpler coumarin analog umbelliferone (7-hydroxycoumarin) shows no detectable activity under identical conditions. In a comprehensive screen of 14 coumarin derivatives from Prangos uechtritzii, suberosin and select related compounds (-)-panaxynol, (+)-falcarindiol, 6-formylumbelliferone, and 7-demethylsuberosin exhibited cytotoxic effects with IC₅₀ values ranging from 8.65 to 87.91 μM across four cancer cell lines (MCF-7 breast cancer, A-549 lung cancer, SH-SY5Y neuroblastoma, and PC-3 prostate cancer) [1]. In contrast, umbelliferone and the majority of other tested coumarins showed no activity at concentrations up to 100 μM [1]. Furthermore, suberosin has been shown to amplify the antiproliferative effects of radiotherapy and hyperthermia in MCF-7 breast cancer cells through enhanced induction of pro-apoptotic genes (Bax, caspases) and reduction of cell viability [2].

Cancer Cell Cytotoxicity
Head-to-head
Suberosin IC₅₀ range 8.65–87.91 μM across MCF-7, A-549, SH-SY5Y, PC-3; umbelliferone no activity ≤100 μM
Supports cell-model cytotoxicity endpoint review; non-prenylated coumarins lack comparable activity
WST-1 assay; also amplified radiotherapy/hyperthermia effects in MCF-7
Cancer Research Cytotoxicity Natural Product Screening Coumarin Pharmacology Anticancer Agents

Phase I & II Metabolism by CYP1A2/CYP2B6

Suberosin undergoes a defined metabolic pathway in human liver microsomes that is distinct from the metabolic profiles of non-prenylated coumarins. High-resolution mass spectrometry analysis identified eight suberosin metabolites: three monohydroxylated (M1-M3), one hydrated (M4), three dihydroxylated (M5-M7), and one glucuronide conjugate (M8) [1]. CYP1A2 was identified as the major enzyme responsible for production of M1 and M5 metabolites, while CYP2B6 predominantly generated M2, M3, and M7 metabolites [1]. Phase I hydroxylation was found to be the predominant metabolic pathway, with the M8 glucuronide conjugate representing the only identified Phase II metabolite [1]. By contrast, simpler coumarins like umbelliferone lack the prenyl group that generates this distinct hydroxylation and hydration metabolite pattern [2].

Phase I/II Metabolism
Method context
Eight metabolites identified: three monohydroxylated, one hydrated, three dihydroxylated, one glucuronide; CYP1A2 and CYP2B6 as major enzymes
Metabolite profiling may support CYP phenotyping and interaction studies; prenyl group enables unique pathways
Human liver microsomes; LC-HRMS analysis
Drug Metabolism Pharmacokinetics Metabolite Identification LC-HRMS Cytochrome P450

Suberosin Validated Applications


CYP1A2 Probe for Drug Interaction Studies

Suberosin serves as a selective, reversible, and competitive CYP1A2 inhibitor with well-characterized inhibitory kinetics (IC₅₀ = 3.07-9.39 μM in human liver microsomes) [1]. This property makes suberosin a valuable tool compound for academic and pharmaceutical researchers investigating CYP1A2-mediated drug interactions, particularly given its concentration-dependent but not time-dependent inhibition profile. Procurement of suberosin for CYP interaction studies is scientifically justified over generic coumarins because its selective CYP1A2 inhibition has been validated in standardized cocktail probe assays, whereas simpler coumarins lack this validated, quantifiable interaction profile [1].

Antiplatelet Activity for Thrombosis Research

Suberosin provides a validated tool for investigating antiplatelet mechanisms across multiple aggregation pathways, with quantifiable IC₅₀ values against arachidonic acid (60 μM), collagen (132 μM), ADP (200 μM), PAF (234 μM), and U-46619 (200 μM) in rabbit platelet models [2]. The compound also reduces thromboxane B₂ formation, providing dual-mechanism insight into TXA₂ pathway inhibition [2]. For research programs exploring coumarin-based antithrombotic agents, suberosin's broad-spectrum activity profile offers a more comprehensive investigative platform than narrower-spectrum coumarins like xanthyletin or poncitrin [2].

Radiosensitizers & Hyperthermia Adjuvants in Cancer

Suberosin has demonstrated the ability to amplify the antiproliferative effects of radiotherapy and hyperthermia in MCF-7 breast cancer cells through enhanced induction of pro-apoptotic genes including Bax and various caspases [3]. This combination-sensitization property distinguishes suberosin from non-prenylated coumarins, which show no measurable cytotoxic activity in comparable assays [4]. Researchers investigating natural product-based strategies to enhance existing cancer treatment modalities should consider suberosin procurement over generic coumarins for this specific radiosensitization/hyperthermia-adjuvant application [3].

α-Glucosidase Inhibition for Diabetes Research

Suberosin's α-glucosidase inhibitory activity (IC₅₀ = 0.9 mg/mL), which exceeds the potency of the clinical reference acarbose (IC₅₀ = 4.9 mg/mL) by approximately 5.4-fold, positions it as a valuable tool compound for diabetes research programs [5]. The compound demonstrates selective α-glucosidase inhibition without α-amylase activity, enabling focused investigation of intestinal carbohydrate absorption mechanisms [5]. Procurement of suberosin for this application is scientifically justified over umbelliferone and most other coumarins, which lack comparable α-glucosidase inhibitory potency in validated assays [5].

Application
Selection Property
Validation Focus
CYP1A2-mediated metabolism interaction studies
Selective, competitive CYP1A2 inhibition in human liver microsomes
Competitive inhibition kinetics and CYP phenotyping
Platelet aggregation pathway research
Broad-spectrum inhibition across multiple platelet agonists
TXA₂ formation and aggregation endpoint analysis
Radiosensitization and hyperthermia combination studies
Reported amplification of antiproliferative effects with radiotherapy/hyperthermia
Pro-apoptotic gene expression and cell viability endpoints
α-Glucosidase inhibition for carbohydrate metabolism studies
Reported higher α-glucosidase inhibition vs reference inhibitor
Selectivity profiling (α-glucosidase vs α-amylase)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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